molecular formula C11H17N2+ B096999 3-(1,1-Dimethylpyrrolidin-1-ium-2-yl)pyridine CAS No. 17479-21-9

3-(1,1-Dimethylpyrrolidin-1-ium-2-yl)pyridine

Cat. No.: B096999
CAS No.: 17479-21-9
M. Wt: 177.27 g/mol
InChI Key: WYBBYUGHCIQZBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pantoprazole N-oxide is a derivative of pantoprazole, a well-known proton pump inhibitor used to treat conditions like gastroesophageal reflux disease and Zollinger-Ellison syndrome. Pantoprazole N-oxide is characterized by the presence of an N-oxide functional group, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pantoprazole N-oxide can be synthesized through the oxidation of pantoprazole. Common oxidizing agents used for this transformation include sodium percarbonate, titanium silicalite in the presence of hydrogen peroxide, and sodium perborate in acetic acid . These methods are chosen for their efficiency and ability to produce high yields under mild conditions.

Industrial Production Methods: The industrial production of Pantoprazole N-oxide typically involves the use of continuous flow reactors, which offer better control over reaction conditions and scalability. The use of environmentally benign oxidizing agents and solvents is emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: Pantoprazole N-oxide primarily undergoes oxidation reactions. It can also participate in substitution reactions due to the presence of the N-oxide group.

Common Reagents and Conditions:

Major Products: The major product of the oxidation of pantoprazole is Pantoprazole N-oxide itself. Further oxidation can lead to the formation of sulfone derivatives .

Scientific Research Applications

Pantoprazole N-oxide has several applications in scientific research:

Mechanism of Action

Pantoprazole N-oxide, like its parent compound pantoprazole, inhibits the (H+, K+)-ATPase enzyme system at the secretory surface of gastric parietal cells. This inhibition prevents the final step in gastric acid production, leading to reduced acid secretion. The N-oxide group may influence the binding affinity and overall efficacy of the compound .

Comparison with Similar Compounds

  • Omeprazole N-oxide
  • Esomeprazole N-oxide
  • Lansoprazole N-oxide
  • Dexlansoprazole N-oxide
  • Rabeprazole N-oxide

Comparison: Pantoprazole N-oxide is unique due to its specific chemical structure, which includes a difluoromethoxy group and a benzimidazole ring. This structure can influence its pharmacokinetic and pharmacodynamic properties, making it distinct from other proton pump inhibitor N-oxides .

Properties

CAS No.

17479-21-9

Molecular Formula

C11H17N2+

Molecular Weight

177.27 g/mol

IUPAC Name

3-(1,1-dimethylpyrrolidin-1-ium-2-yl)pyridine

InChI

InChI=1S/C11H17N2/c1-13(2)8-4-6-11(13)10-5-3-7-12-9-10/h3,5,7,9,11H,4,6,8H2,1-2H3/q+1

InChI Key

WYBBYUGHCIQZBV-UHFFFAOYSA-N

SMILES

C[N+]1(CCCC1C2=CN=CC=C2)C

Canonical SMILES

C[N+]1(CCCC1C2=CN=CC=C2)C

Synonyms

N'-methylnicotinium
N'-methylnicotinium chloride
N'-methylnicotinium iodide, (R)-isomer
N'-methylnicotinium iodide, (S)-isomer
N'-methylnicotinium iodide, 3H labelled cpd, (S)-isomer
N'-methylnicotinium iodide, hydriodide
N'-methylnicotinium, (S)-isome

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.